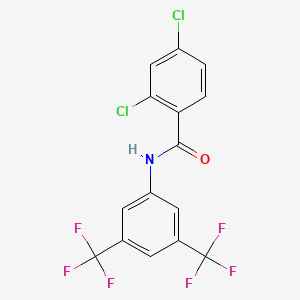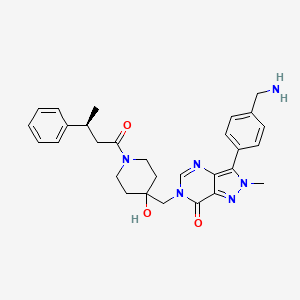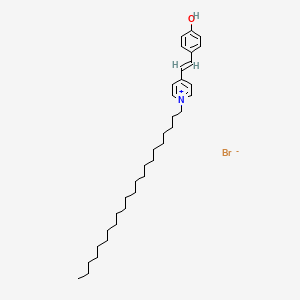
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one typically involves the reaction of p-dimethylaminobenzaldehyde with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and molecular binding.
Medicine: Investigated for its potential therapeutic properties and drug design.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mecanismo De Acción
The mechanism by which 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and other cellular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one
- This compound derivatives
- Other imine-containing compounds
Uniqueness
This compound stands out due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
64693-19-2 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)phenyl]imino-2-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H16N2O/c1-11-10-13(6-9-15(11)18)16-12-4-7-14(8-5-12)17(2)3/h4-10H,1-3H3 |
Clave InChI |
TVFVEJDBKZLTOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=C(C=C2)N(C)C)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate](/img/structure/B11939254.png)






